(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide” is a chromene-carboxamide derivative featuring a 2H-chromene core substituted with an imino group at position 2 and a carboxamide group at position 3. The imino group is linked to a 2-(trifluoromethyl)phenyl moiety, while the carboxamide is attached to a 4-chlorophenyl group.
Properties
Molecular Formula |
C23H14ClF3N2O2 |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H14ClF3N2O2/c24-15-9-11-16(12-10-15)28-21(30)17-13-14-5-1-4-8-20(14)31-22(17)29-19-7-3-2-6-18(19)23(25,26)27/h1-13H,(H,28,30) |
InChI Key |
AEOKUQCAJUFZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-(trifluoromethyl)aniline to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Solvent extraction, crystallization, and chromatographic techniques are commonly employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
The compound (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic molecule with significant potential in various scientific and industrial applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by relevant case studies and data.
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly in the development of anticancer agents. Research indicates that derivatives of chromene compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of chromene derivatives on glioblastoma cells, demonstrating that specific modifications to the chromene structure enhance antitumor activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly increased the potency against cancer cells by enhancing the compound's interaction with biological targets .
Agrochemicals
The compound's structure suggests potential use as a plant protection agent. Its ability to interact with biological systems may allow it to function as an insecticide or fungicide.
Case Study: Insecticidal Activity
Research focused on similar chromene derivatives has shown efficacy against common agricultural pests. Compounds with structural similarities were tested for their ability to disrupt the life cycle of pests, leading to effective pest control strategies .
Materials Science
The unique chemical structure of this compound allows for potential applications in the development of novel materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Studies have explored the use of chromene derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds into polymer matrices has been shown to enhance charge transport and improve device efficiency .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imino-chromene-carboxamides, which vary primarily in substituents on the imino and carboxamide groups. Below is a detailed comparison with structurally related compounds from the evidence:
Substituent Effects on the Imino Group
- Target Compound: 2-(Trifluoromethyl)phenyl imino group. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the imino bond. This may increase reactivity in nucleophilic addition or polymerization reactions compared to chloro or fluoro substituents .
- : (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide. The 5-chloro-2-fluorophenyl substituent combines halogenated groups at different positions.
- : 2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide. The 2-fluorophenyl group is less electron-withdrawing than -CF₃, while the 4-methylphenyl carboxamide introduces steric bulk and electron-donating effects, likely improving solubility in nonpolar solvents .
Carboxamide Substituent Variations
- Target Compound : 4-Chlorophenyl carboxamide.
- The chloro substituent enhances lipophilicity and may improve membrane permeability in biological systems.
- : (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide. The acetyl group replaces the 4-chlorophenyl, reducing steric hindrance and altering hydrogen-bonding capacity, which could affect crystallization behavior .
- : 4-Methylphenyl carboxamide.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₃H₁₅ClF₃N₂O₂.
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound likely enhances thermal and oxidative stability compared to halogenated analogs, a property critical for high-performance polymers or drug candidates .
- Biological Activity : The 4-chlorophenyl carboxamide may improve binding affinity to hydrophobic enzyme pockets, as seen in sulfonamide-based drugs (e.g., ’s sulfamoylphenyl derivatives) .
- Synthetic Challenges : Introducing -CF₃ groups requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity compared to chloro/fluoro analogs .
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be represented as follows:
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the trifluoromethyl group is believed to enhance the electron-withdrawing ability, which can stabilize free radicals. For instance, derivatives with similar chromene structures showed effective scavenging activity against reactive oxygen species (ROS), indicating potential neuroprotective effects .
Anti-inflammatory Effects
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays indicated that compounds with similar configurations exhibited IC50 values in the low micromolar range against COX-2, suggesting that (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may also possess anti-inflammatory properties .
Anticancer Activity
Several studies have explored the anticancer potential of chromene derivatives. For example, compounds structurally related to (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. A notable study reported that similar chromene derivatives exhibited IC50 values ranging from 10 to 30 µM against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
The biological activity of (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression, including COX-1, COX-2, and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant activity of chromene derivatives; found significant ROS scavenging ability. |
| Study 2 | Investigated anti-inflammatory effects; demonstrated inhibition of COX-2 with IC50 values around 15 µM. |
| Study 3 | Assessed anticancer properties against MCF-7; reported IC50 values between 10-30 µM indicating cytotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
